molecular formula C22H24N6O B2467574 N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1005307-99-2

N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2467574
CAS No.: 1005307-99-2
M. Wt: 388.475
InChI Key: PECFRHTWKREOBA-UHFFFAOYSA-N
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Description

N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. The presence of various substituents, such as ethoxyphenyl, phenyl, and propyl groups, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of substituents: The ethoxyphenyl, phenyl, and propyl groups are introduced through various substitution reactions, such as nucleophilic aromatic substitution or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, green chemistry approaches, such as solvent-free reactions or the use of renewable starting materials, may be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to inhibit multiple protein tyrosine kinases and its potential for use in various therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-3-14-23-22-26-20(25-16-10-12-18(13-11-16)29-4-2)19-15-24-28(21(19)27-22)17-8-6-5-7-9-17/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECFRHTWKREOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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